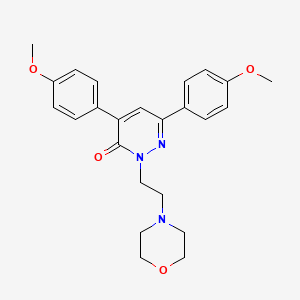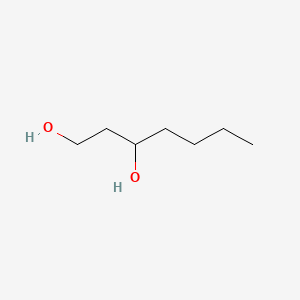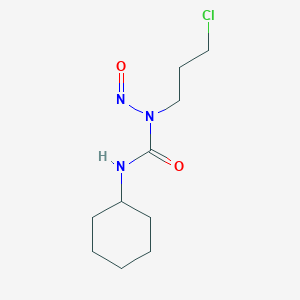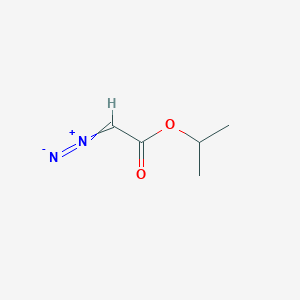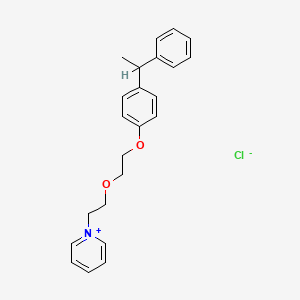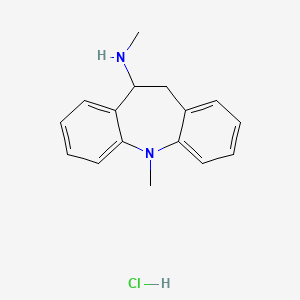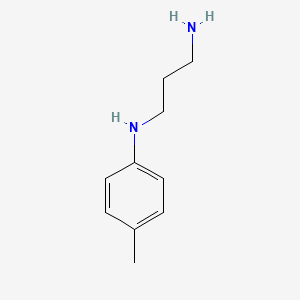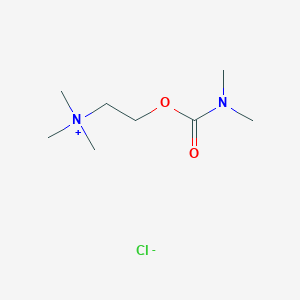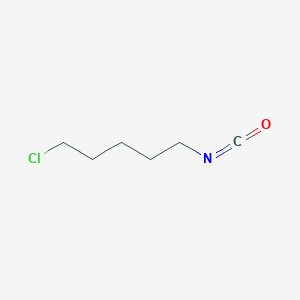
Diethyl N-(4-methylphenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphoramidate group bonded to a diethyl ester and a 4-methylphenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
The synthesis of Diethyl N-(4-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 4-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Diethyl N-(4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphoramidate derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl N-(4-methylphenyl)phosphoramidate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphoramidate pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Diethyl N-(4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets often include enzymes involved in phosphorylation processes, making it a valuable tool in studying these pathways .
Comparison with Similar Compounds
Diethyl N-(4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Lacks the 4-methylphenyl group, making it less specific in certain reactions.
N-(4-methylphenyl)phosphoramidate: Lacks the diethyl ester group, affecting its solubility and reactivity.
Phosphoramidate derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological systems.
Properties
CAS No. |
20809-97-6 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
FIIBYAQZDZHGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


